

# Whitepaper: The Reactivity and Stability of 3-Bromo-5-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591

[Get Quote](#)

## Abstract

**3-Bromo-5-nitropyridine** is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique electronic architecture, dictated by the interplay between the pyridine nitrogen and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior, stability, and handling of **3-Bromo-5-nitropyridine**. We will explore its susceptibility to nucleophilic aromatic substitution (S<sub>N</sub>Ar) and its utility in palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and causality. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile intermediate in their synthetic campaigns.

## Introduction: Strategic Importance in Synthesis

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, owing to their versatile reactivity and presence in numerous biologically active molecules.[1] **3-Bromo-5-nitropyridine** (CAS No. 15862-30-3) has emerged as a particularly valuable intermediate.[2] The strategic placement of a bromo substituent and a nitro group on the pyridine core creates a molecule primed for sequential, regioselective functionalization.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a potent electron-withdrawing nitro group at the 5-position further depletes the ring of electron density. This electronic arrangement is the cornerstone of the compound's reactivity, making it an excellent electrophile for nucleophilic attack and a suitable

substrate for organometallic cross-coupling reactions.<sup>[3][4]</sup> This guide will dissect these reactivity patterns to provide a predictive framework for its application in complex molecule synthesis.

## Physicochemical and Safety Overview

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of **3-Bromo-5-nitropyridine**

Property	Value	Source
CAS Number	15862-30-3	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	202.99 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Solid	
IUPAC Name	3-bromo-5-nitropyridine	<a href="#">[2]</a> <a href="#">[5]</a>
SMILES	<chem>C1=C(C=NC=C1Br)[O-]</chem>	<a href="#">[5]</a> <a href="#">[8]</a>
InChI Key	WHYJVHQKKJHXTB-UHFFFAOYSA-N	<a href="#">[5]</a>

Table 2: GHS Hazard and Safety Information

Hazard Class	GHS Classification	Precautionary Codes (Sample)	Source
Acute Toxicity, Oral	Danger, H301 (Toxic if swallowed)	P301 + P310 + P330	[5]
Serious Eye Damage	Danger, H318 (Causes serious eye damage)	P280, P305 + P351 + P338 + P310	[5]
Skin Irritation	Warning, H315 (Causes skin irritation)	P264, P280, P302+P352	[5][9]
Eye Irritation	Warning, H319 (Causes serious eye irritation)	P264, P280, P305+P351+P338	[5][9]
Respiratory Irritation	Warning, H335 (May cause respiratory irritation)	P261, P271, P304+P340	[9]

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) before handling.

## Core Reactivity: An Electron-Deficient Heterocycle

The reactivity of **3-bromo-5-nitropyridine** is dominated by two key features: the electron-deficient aromatic ring and the presence of a good leaving group (Br).

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The S<sub>N</sub>Ar reaction is a powerful tool for forming carbon-heteroatom bonds. Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups, such as the nitro group on **3-bromo-5-nitropyridine**, dramatically facilitates this process.[3][4]

Causality of Reactivity:

- Activation: The nitro group, positioned para to the C2 and C6 positions and ortho to the C4 and C6 positions, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4] In **3-bromo-5-nitropyridine**,

the bromine at C3 is ortho to the nitro group at C5 (relative to the C4 position), enhancing its susceptibility.

- Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. The departure of the bromide leaving group then restores the aromaticity of the ring.[\[10\]](#)

Caption: Generalized S<sub>N</sub>Ar mechanism for **3-Bromo-5-nitropyridine**.

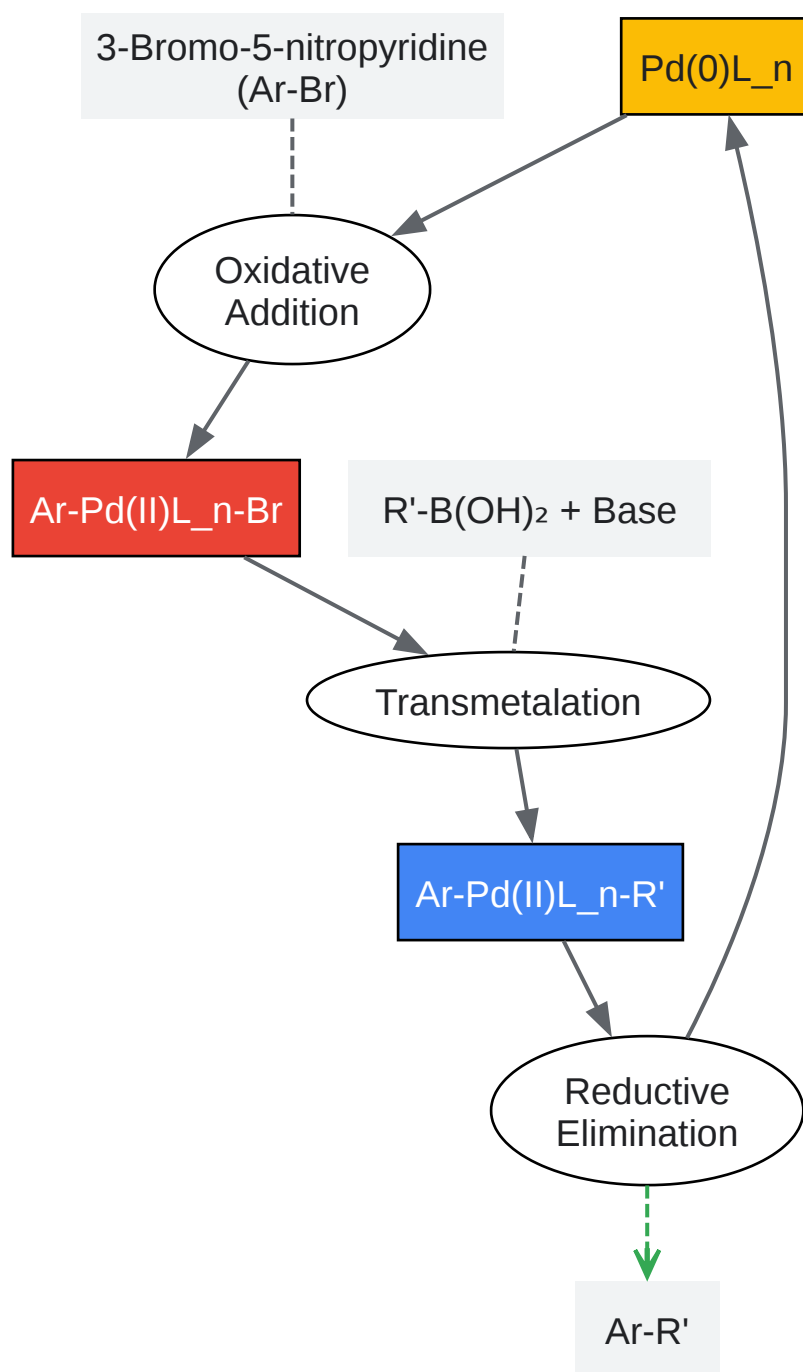
This pathway allows for the displacement of the bromine atom by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing straightforward access to diverse libraries of substituted nitropyridines.[\[11\]](#)

## Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in **3-bromo-5-nitropyridine** makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly prominent.[\[12\]](#)[\[13\]](#)

Causality and Key Parameters:

- Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)<sub>2</sub> or used directly as a complex like Pd(PPh<sub>3</sub>)<sub>4</sub>.[\[12\]](#)[\[14\]](#)
- Base: A base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[\[12\]](#)[\[14\]](#)
- Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used to dissolve both the organic substrates and the inorganic base.[\[12\]](#)
- Ligands: Phosphine ligands (e.g., PPh<sub>3</sub>, XPhos) are used to stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity.[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Reduction of the Nitro Group

The nitro group is not merely an activating group; it is also a versatile functional handle. It can be readily reduced to an amino group (-NH<sub>2</sub>) using various methods, such as catalytic

hydrogenation (e.g.,  $\text{H}_2$  over Pd/C) or metal-based reductions (e.g.,  $\text{SnCl}_2$ , Fe/HCl).[11][16]  
This transformation opens up a new dimension of synthetic possibilities, allowing for the introduction of amide bonds, diazotization reactions, or further nucleophilic substitutions on the newly formed aniline derivative.[17]

## Stability and Handling Protocols

As a reactive chemical intermediate, proper storage and handling of **3-bromo-5-nitropyridine** are paramount for both safety and experimental integrity.

### 3.1. Storage Conditions

- Recommendation: Store the container tightly closed in a dry, cool, and well-ventilated place. [9]
- Causality: The compound is a solid at room temperature. Storing it away from moisture and heat prevents potential degradation and ensures its long-term stability for reproducible results. The product should be stored locked up.[9]

### 3.2. Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][18]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[18][19]
  - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][18]
  - Respiratory Protection: If dust is generated, use an approved particulate respirator.[19]
- In Case of Exposure:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][19]

- Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[9][19]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9][19]

## Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples of how **3-bromo-5-nitropyridine** is used in key synthetic transformations.

### Protocol: Suzuki-Miyaura Coupling

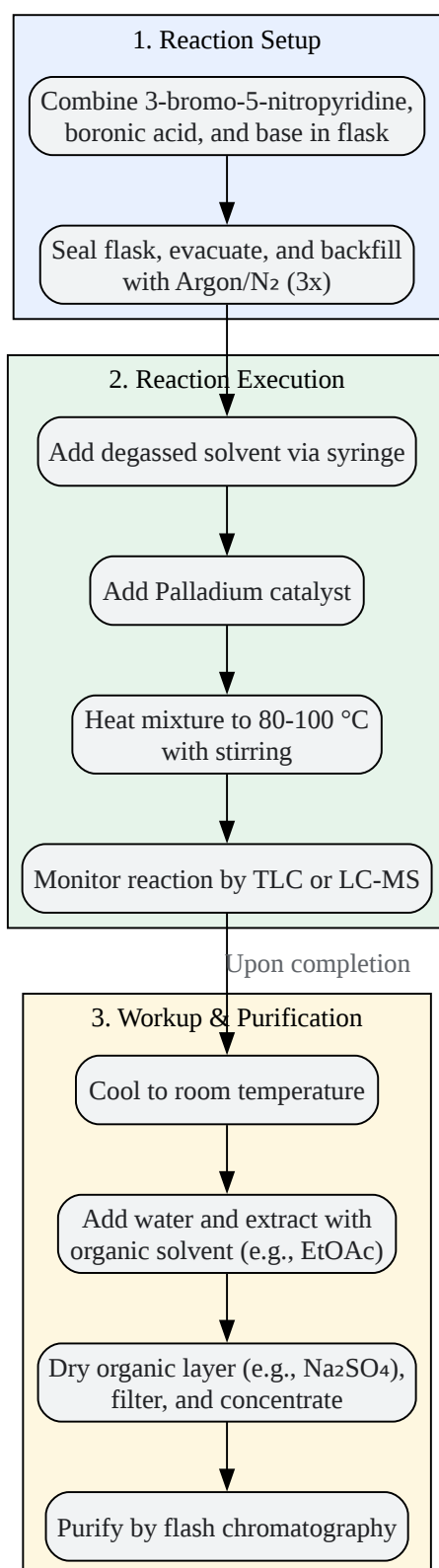
This protocol describes a general procedure for the coupling of **3-bromo-5-nitropyridine** with an arylboronic acid.

Objective: To synthesize a 3-aryl-5-nitropyridine derivative.

Materials:

- **3-Bromo-5-nitropyridine** (1.0 equiv)
- Arylboronic acid (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv)[15]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv)[12]
- Solvent: Degassed 1,4-dioxane and water (e.g., 4:1 v/v)[12]
- Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Standard laboratory workflow for a Suzuki coupling reaction.



### Step-by-Step Procedure:

- **Setup:** To a flame-dried round-bottom flask, add **3-bromo-5-nitropyridine**, the arylboronic acid, and potassium carbonate.
- **Inerting:** Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
- **Solvent Addition:** Add the degassed dioxane/water solvent mixture via syringe.
- **Catalyst Addition:** Add the palladium catalyst to the stirring mixture.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
- **Monitoring:** Track the consumption of the starting material using an appropriate method like TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product.

## Conclusion

**3-Bromo-5-nitropyridine** is a powerful and versatile building block whose reactivity is governed by predictable electronic principles. Its activated pyridine ring is highly susceptible to nucleophilic aromatic substitution, while the bromo substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions. The nitro group further enhances its utility by acting as both a potent activating group and a functional handle for subsequent transformations. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, enables chemists to strategically and efficiently incorporate this valuable intermediate into the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

## References

- Benchchem. (n.d.). **3-Bromo-5-nitropyridine** | 15862-30-3.
- Dakenchem. (n.d.). The Chemical Reactivity of 3-Bromo-2-fluoro-5-nitropyridine in Synthesis.
- Royal Society of Chemistry. (n.d.). Synthetic routes to compounds 5 and 10-19.
- ECHEMI. (n.d.). 3-Bromo-5-nitro-2-pyridinamine SDS, 15862-31-4 Safety Data Sheets.
- National Institutes of Health, PubChem. (n.d.). **3-Bromo-5-nitropyridine**.
- Sigma-Aldrich. (n.d.). **3-Bromo-5-nitropyridine** AldrichCPR.
- Dakenchem. (2025). Innovations in Organic Synthesis: Leveraging 3-Bromo-2-fluoro-5-nitropyridine.
- ChemicalBook. (2025). **3-BROMO-5-NITROPYRIDINE** | 15862-30-3.
- Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s).
- Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine Safety Data Sheet.
- BOC Sciences. (n.d.). CAS 15862-30-3 **3-Bromo-5-nitropyridine**.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- PubChemLite. (n.d.). **3-bromo-5-nitropyridine** (C<sub>5</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>2</sub>).
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- Dakenchem. (n.d.). Exploring the Synthetic Potential of 2-Amino-**3-bromo-5-nitropyridine**.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
- Dakenchem. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- National Institutes of Health, PubChem. (n.d.). 2-Amino-**3-bromo-5-nitropyridine**.
- Washington, DC, USA: Chemsrce. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) <sup>1</sup>H NMR spectrum.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). **3-Bromo-5-nitropyridine** AldrichCPR - Properties.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Santa Cruz Biotechnology. (n.d.). **3-Bromo-5-nitropyridine** | CAS 15862-30-3.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. benchchem.com [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Bromo-5-nitropyridine | C<sub>5</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>2</sub> | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-NITROPYRIDINE | 15862-30-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - 3-bromo-5-nitropyridine (C<sub>5</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbino.com [nbino.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. nbino.com [nbino.com]

- 17. nbinnno.com [nbinnno.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Whitepaper: The Reactivity and Stability of 3-Bromo-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095591#reactivity-and-stability-of-3-bromo-5-nitropyridine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)